molecular formula C24H25NO4 B2564326 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid CAS No. 2385298-02-0

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid

Cat. No.: B2564326
CAS No.: 2385298-02-0
M. Wt: 391.467
InChI Key: ZZKZKZCCTLUBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid is a specialized organic compound featuring a spiro[2.5]octane scaffold modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 2-position and a carboxylic acid at the 6-position. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The spiro[2.5]octane core introduces conformational rigidity, making it valuable in drug discovery for modulating pharmacokinetic properties or enhancing target binding .

Based on molecular formula extrapolation (C₉H₁₄O₂ for the core + C₁₅H₁₃O₂ for Fmoc), the molecular weight is estimated to be ~393.48 g/mol.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)15-9-11-24(12-10-15)13-21(24)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZKZCCTLUBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihalide or a diketone, under basic conditions.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine. This step ensures the protection of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups, allowing for the sequential addition of amino acids.

    Medicinal Chemistry: The compound can be used in the development of peptide-based drugs, offering a method to protect and deprotect functional groups during synthesis.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms by providing a means to synthesize specific peptide sequences.

    Material Science: The unique spiro structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step, typically achieved using a base like piperidine, removes the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[2.5]octane Derivatives

(a) Spiro[2.5]octane-6-carboxylic Acid (CAS 1086399-13-4)
  • Molecular Weight : 154.21 g/mol (C₉H₁₄O₂) .
  • Key Differences: Lacks the Fmoc-protected amino group, simplifying its synthesis but limiting utility in peptide coupling.
  • Applications : Used as a rigid building block in medicinal chemistry to mimic flexible alkyl chains .
(b) Spiro[2.5]octane-1-carboxylic Acid (AS132171)
  • Molecular Weight : 154.21 g/mol (same core as above) .
  • Synthesis : Purity ≥95% as reported for similar spiro compounds .
(c) 6-Azaspiro[2.5]octane Derivatives
  • Example: 6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic Acid (CAS EN300-266943) Molecular Weight: 257.29 g/mol (C₁₂H₁₉NO₅) . Applications: Likely used in peptidomimetics due to dual functional groups (Fmoc and carboxylic acid).

Fmoc-Protected Cyclopropane and Cyclodextrin Derivatives

(a) rac-(1R,2S)-1-(Fmoc-amino)-2-isopropylcyclopropane-1-carboxylic Acid
  • Molecular Weight: 365.43 g/mol (C₂₂H₂₃NO₄) .
  • Key Differences : Cyclopropane ring instead of spirooctane, introducing higher ring strain and reactivity.
  • Applications : Cyclopropane motifs are favored in bioactive compounds for metabolic stability .
(b) Fmoc-L-Tryptophan-Modified Cyclodextrin
  • Example: 6-(N-Fmoc-L-tryptophanamido)-6-aminoethylene-6-deoxycyclomaltooctaose Yield: 88% in synthesis . Key Differences: Macrocyclic structure (cyclodextrin) with Fmoc-amino acid conjugation, enabling supramolecular applications.

Other Fmoc-Protected Building Blocks

(a) 1-[[(Fmoc)amino]cyclopentanecarboxylic Acid (CAS 117322-30-2)
  • Molecular Weight: 381.43 g/mol (C₂₃H₂₃NO₄) .
  • Key Differences : Cyclopentane ring instead of spirooctane, offering less rigidity.
  • Applications : Intermediate in constrained peptide design .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Features Purity/Yield Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid Not explicitly listed ~393.48 Spirooctane core, Fmoc-amino, carboxylic acid - Peptide synthesis, rigid scaffolds
Spiro[2.5]octane-6-carboxylic acid 1086399-13-4 154.21 Unprotected spiro scaffold ≥95% Medicinal chemistry building blocks
6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid EN300-266943 257.29 Azaspiro ring, Fmoc group ≥95% Peptidomimetics
rac-(1R,2S)-1-(Fmoc-amino)-2-isopropylcyclopropane-1-carboxylic acid - 365.43 Cyclopropane core - Bioactive compound synthesis
1-[[(Fmoc)amino]cyclopentanecarboxylic acid 117322-30-2 381.43 Cyclopentane scaffold - Constrained peptide intermediates

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid, commonly referred to as Fmoc-spiro[2.5]octane, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

The compound's molecular formula is C23H23NO4C_{23}H_{23}NO_4, with a molecular weight of 375.43 g/mol. The structure features a spirocyclic framework which contributes to its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₉NO₂
Molecular Weight375.43 g/mol
CAS Number871727-05-8
Purity95%

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors, leading to significant physiological effects. The specific mechanism of action for Fmoc-spiro[2.5]octane is still under investigation, but it is hypothesized to modulate signaling pathways associated with cellular growth and apoptosis.

Biological Activity

The biological activity of Fmoc-spiro[2.5]octane has been evaluated in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : In vitro studies have demonstrated that Fmoc-spiro[2.5]octane exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antibiotic agent.
  • Neuroprotective Effects : Animal models have shown that Fmoc-spiro[2.5]octane may provide neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of inflammatory responses.

Case Studies

Several case studies have documented the biological effects of Fmoc-spiro[2.5]octane:

  • Case Study 1 : A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of Fmoc-spiro[2.5]octane resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
  • Case Study 2 : In a model of bacterial infection using Staphylococcus aureus, Fmoc-spiro[2.5]octane demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of Fmoc-spiro[2.5]octane indicates favorable absorption characteristics:

  • Bioavailability : High oral bioavailability due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
  • Excretion : Predominantly excreted via the renal route.

Q & A

Q. What are the recommended synthetic protocols for preparing 2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid?

The synthesis typically involves multi-step organic reactions, focusing on constructing the spirocyclic core and introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group. A common approach includes:

Spirocycle formation : Cyclopropane or spiro frameworks are built using [2+1] cycloaddition or ring-closing metathesis.

Functionalization : Carboxylic acid and amino groups are introduced via nucleophilic substitution or coupling reactions.

Fmoc protection : The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) .
Key considerations :

  • Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How should this compound be handled and stored to ensure stability and safety?

Handling :

  • Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Use fume hoods to minimize inhalation of dust/aerosols .
    Storage :
  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .
  • Avoid exposure to moisture or strong bases, which may cleave the Fmoc group .
    Safety notes :
  • Limited toxicity data exist; assume acute toxicity (oral LD50: ~300–2000 mg/kg) and handle as hazardous .

Q. Which analytical techniques are critical for characterizing this compound?

Technique Purpose Key Parameters
NMR (¹H/¹³C)Confirm spirocyclic structure and Fmoc group integrationLook for cyclopropane protons (δ 0.5–1.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .
HPLC-MS Assess purity and molecular weightUse reverse-phase C18 columns with acetonitrile/water gradients; expect [M+H]+ ~400–450 m/z .
FT-IR Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and Fmoc (C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned or incomplete datasets. Key steps:
    • Initial model : Generate using SHELXD or dual-space methods.
    • Parameterization : Refine anisotropic displacement parameters and occupancy for disordered atoms.
    • Validation : Check R-factors (target: R1 < 0.05) and validate geometry using CCDC tools .
  • Contradictions : If bond lengths/angles deviate from expected values (e.g., spiro C-C bonds >1.5 Å), re-examine hydrogen placement or thermal motion models .

Q. How does the spirocyclic framework influence the compound’s reactivity in peptide coupling?

The spiro[2.5]octane core imposes steric constraints that:

  • Limit conformational flexibility , favoring selective coupling at the carboxylic acid group.
  • Enhance stability against racemization during solid-phase peptide synthesis (SPPS).
    Methodological optimization :
  • Use coupling agents like HATU or PyBOP with DIEA in DMF for efficient amide bond formation.
  • Monitor coupling efficiency via Kaiser test or UV monitoring of Fmoc deprotection .

Q. What strategies mitigate byproduct formation during Fmoc deprotection?

  • Deprotection conditions : Use 20% piperidine in DMF (v/v) for 10–30 minutes. Excessive exposure can hydrolyze the spirocyclic ester .
  • Byproduct analysis :
    • HPLC-MS : Identify piperidine adducts or hydrolyzed carboxylic acids.
    • Troubleshooting : Add 0.1 M HOBt to suppress racemization or switch to milder bases (e.g., DBU) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteases or enzymes.
    • Parameters : Set grid boxes around active sites (e.g., chymotrypsin’s S1 pocket).
    • Scoring : Prioritize poses with hydrogen bonds to the carboxylic acid and hydrophobic contacts with the Fmoc group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.